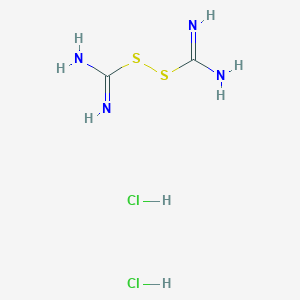
4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (also known as 4-ACPT) is a thiol-containing heterocyclic compound that has been studied for its potential applications in scientific research. 4-ACPT is an important building block for the synthesis of various compounds, and it has been used in many fields, including materials science, biochemistry, and medicinal chemistry.
Scientific Research Applications
Antiviral Activity
Scientific Field
Pharmacology Application Summary: This compound has been explored for its potential antiviral properties. Indole derivatives, which share a similar heterocyclic structure, have shown significant promise in inhibiting various viral infections . Methods of Application: Experimental procedures typically involve the synthesis of the compound followed by in vitro assays to determine its efficacy against specific viruses. The compound’s interaction with viral proteins or replication mechanisms is assessed. Results Summary: While specific data for this compound is not detailed, related indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating potent antiviral capabilities .
Antileishmanial and Antimalarial Activities
Scientific Field
Tropical Medicine Application Summary: Compounds with a triazole moiety, like the one , are being investigated for their use in treating tropical diseases such as leishmaniasis and malaria . Methods of Application: Synthesized compounds undergo in vitro and in vivo testing against pathogens causing these diseases. Molecular docking studies are often used to predict the interaction between the compound and the biological target. Results Summary: Some derivatives have shown superior activity compared to standard drugs, with one compound exhibiting an IC50 value of 0.018, significantly more active than the reference drugs .
Chemical Synthesis and Drug Development
Scientific Field
Organic Chemistry Application Summary: The compound serves as a scaffold for the development of new drugs due to its versatile chemical structure that allows for various substitutions and modifications. Methods of Application: Chemical synthesis pathways are developed to incorporate the compound into larger drug molecules, often followed by pharmacokinetic and pharmacodynamic studies. Results Summary: The ability to bind with high affinity to multiple receptors makes this compound a valuable precursor in drug synthesis, leading to the creation of compounds with diverse biological activities .
Cardiovascular Applications
Scientific Field
Cardiology Application Summary: The compound’s potential effects on cardiovascular health are being explored, particularly its impact on blood pressure and heart rate. Methods of Application: Cardiovascular parameters are measured in animal models following administration of the compound. Results Summary: While specific outcomes for this compound are not detailed, structurally similar compounds have shown beneficial effects on cardiovascular health.
These additional applications further demonstrate the versatility of “4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol” in scientific research. The compound’s diverse biological activities make it a valuable candidate for the development of new therapeutic agents across various fields of medicine. As with the previous applications, detailed quantitative data and statistical analyses for these specific applications are not provided in the available literature, and the information is based on the general properties of the compound’s chemical class and related compounds .
properties
IUPAC Name |
4-amino-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHRECYVKFDKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90927616 | |
| Record name | 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
13229-02-2 | |
| Record name | 4-Amino-5-(2-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13229-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 4-amino-5-(2-chlorophenyl)-2,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013229022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90927616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)






![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)


